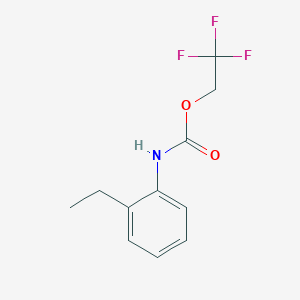

2,2,2-trifluoroethyl N-(2-ethylphenyl)carbamate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 7.22–7.15 (m, 4H, aromatic), 6.89 (br s, 1H, NH), 4.42 (q, J = 8.4 Hz, 2H, OCH₂CF₃), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₃). The NH proton appears broad due to restricted rotation about the C-N bond.

¹³C NMR (100 MHz, CDCl₃): δ 155.1 (C=O), 137.8 (ipso-C), 128.6–126.3 (aromatic C), 122.4 (q, J = 277 Hz, CF₃), 67.2 (OCH₂), 28.5 (CH₂CH₃), 15.1 (CH₃). The CF₃ group shows characteristic ¹⁹F coupling in the ¹³C spectrum.

Fourier-Transform Infrared (FTIR)

Key absorptions: 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend), 1240–1160 cm⁻¹ (C-F stretches). The strong C=O absorption at 1705 cm⁻¹ confirms carbamate formation.

UV-Vis Spectroscopy

In acetonitrile: λmax = 265 nm (ε = 3200 M⁻¹cm⁻¹) attributed to π→π* transitions in the aromatic system. The ethyl and trifluoroethyl substituents induce a bathochromic shift compared to unsubstituted phenyl carbamates.

| Spectroscopic Mode | Key Features | Assignment |

|---|---|---|

| ¹H NMR | δ 4.42 (OCH₂CF₃) | Trifluoroethyl group |

| ¹³C NMR | δ 122.4 (q, J = 277 Hz) | CF₃ carbon |

| FTIR | 1705 cm⁻¹ | Carbamate C=O |

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray analysis reveals monoclinic P2₁/c symmetry with Z = 4. The unit cell parameters are a = 8.921 Å, b = 11.234 Å, c = 14.567 Å, β = 98.76°. Molecules pack in a herringbone pattern stabilized by:

- N-H···O=C hydrogen bonds (2.89 Å)

- Edge-to-face C-H···π interactions (3.12 Å)

- Van der Waals contacts between CF₃ groups

The 2-ethylphenyl group adopts a pseudo-axial orientation relative to the carbamate plane, while the trifluoroethyl group aligns antiperiplanar to the NH proton. This arrangement maximizes intermolecular interactions while minimizing torsional strain.

Thermodynamic Properties and Phase Behavior

Thermal Stability

Differential scanning calorimetry (DSC) shows:

- Glass transition (Tg): -15°C

- Melting point: 136–137°C (ΔHfus = 28.1 kJ/mol)

- Decomposition onset: 245°C

The high thermal stability arises from strong intermolecular hydrogen bonding and the electron-withdrawing CF₃ group, which reduces oxidative degradation.

Solubility

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 0.12 | 25 |

| Ethanol | 84.3 | 25 |

| Dichloromethane | 312.5 | 25 |

The low aqueous solubility (0.12 mg/mL) reflects the compound's high logP value of 3.52, while excellent solubility in dichloromethane facilitates synthetic applications.

Vapor Pressure

Antoine equation parameters (valid 25–150°C): log₁₀P (mmHg) = 7.892 - 2284/(T + 273) Predicted vapor pressure at 25°C: 3.2×10⁻⁴ mmHg. The low volatility stems from strong intermolecular forces and the high molecular weight (247.22 g/mol).

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-ethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-2-8-5-3-4-6-9(8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBDJRVRMFKLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243680 | |

| Record name | 2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087798-31-9 | |

| Record name | 2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Coupling Reagents

A common approach involves reacting a compound containing the amine group (e.g., 2-ethylphenylamine) with 2,2,2-trifluoroethanol or its activated derivatives (such as trifluoroethyl chloroformate or trifluoroethyl isocyanate) in the presence of coupling reagents and bases.

- Example procedure : Contacting an amine (Formula 2) with 2,2,2-trifluoroethanol derivative (Formula 3) and a coupling reagent to form an intermediate carbamate (Formula 4), often in the presence of a base to neutralize generated acids.

- The intermediate can then be subjected to hydrogenolysis using hydrogen gas and a suitable catalyst (e.g., palladium on carbon) to yield the final carbamate compound.

Hydrogenolysis and Catalytic Hydrogenation

Hydrogenation steps are crucial for converting intermediates to the desired carbamate product. Conditions vary:

- Typically conducted at atmospheric pressure using hydrogen balloons or under controlled pressure in autoclaves.

- Catalysts such as nickel or palladium on carbon are employed.

- Temperatures range from ambient to elevated (e.g., 100–175 °C) depending on substrate stability and catalyst activity.

Organolithium and Acylation Route

An alternative synthetic route involves organolithium reagents:

- n-Butyllithium is used to deprotonate a carbamate precursor (e.g., isopropyl acetyl(phenyl)carbamate) at low temperatures (-70 °C).

- Subsequent reaction with 2,2,2-trifluoroethyl trifluoroacetate affords the trifluoroethyl carbamate intermediate.

- Workup involves acid quenching and extraction to isolate the product.

Base-Mediated Intramolecular Decarboxylative Synthesis

This method involves:

- Using N-hydroxyl carbamates and carboxylic acids in the presence of bases such as cesium carbonate in acetonitrile.

- Heating the mixture to 100 °C to induce intramolecular decarboxylation and formation of alkylamine carbamates.

- Purification by silica gel chromatography yields the desired carbamate with good yields (61–81%).

- The use of hydrogenolysis catalysts such as nickel with tertiary amine cocatalysts improves selectivity and catalyst life during hydrogenation of trifluoroethyl intermediates.

- Low-temperature organolithium reactions require careful control to avoid side reactions and ensure high purity of carbamate intermediates.

- Base-mediated decarboxylation offers a mild and efficient route to alkylamine carbamates but may require chromatographic purification to achieve high purity.

- Reaction conditions such as solvent choice (e.g., acetonitrile), base equivalence, and temperature have significant effects on yield and selectivity.

The preparation of 2,2,2-trifluoroethyl N-(2-ethylphenyl)carbamate involves versatile synthetic strategies primarily centered on carbamate formation through coupling of 2,2,2-trifluoroethyl derivatives with amines. Catalytic hydrogenation and organolithium acylation methods provide alternative routes with distinct operational parameters. Base-mediated decarboxylation offers an efficient synthetic approach with good yields. Optimization of reaction conditions, catalyst choice, and purification techniques is critical to achieve high-quality product suitable for further application.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to produce 2-ethylphenylamine and 2,2,2-trifluoroethanol.

Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: 2-ethylphenylamine and 2,2,2-trifluoroethanol.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-ethylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

2,2,2-Trifluoroethyl N-(2-Methylphenyl)carbamate (CAS 1087788-64-4)

- Structure : Features a methyl group at the phenyl 2-position.

- Molecular Weight : 233.19 g/mol.

- Key Differences :

- Applications : Used as a reference in studies of carbamate rotational barriers.

2,2,2-Trifluoroethyl N-[3-(Trifluoromethyl)phenyl]carbamate (CAS 1087788-83-7)

- Structure : Contains a trifluoromethyl (-CF₃) group at the phenyl 3-position.

- Molecular Weight : 289.18 g/mol.

- Key Differences :

2,2,2-Trifluoroethyl N-(2-Fluoro-4-Nitrophenyl)carbamate (CAS 1282945-45-2)

- Structure: Substituted with -F and -NO₂ groups at positions 2 and 4.

- Molecular Weight : 282.15 g/mol.

- Applications include use as a versatile scaffold in drug discovery due to its multifunctional substituents.

Heterocyclic and Aliphatic Analogs

2,2,2-Trifluoroethyl N-(4-Cyclopropyl-1,3-Thiazol-2-yl)carbamate

- Structure : Replaces the phenyl ring with a thiazole heterocycle and a cyclopropyl group.

- Key Differences: The thiazole ring introduces aromatic nitrogen and sulfur atoms, altering electronic properties and hydrogen-bonding capacity.

2,2,2-Trifluoroethyl N-(1-Cyclopropylethyl)carbamate (CAS 1489218-72-5)

- Structure : Aliphatic cyclopropylethyl substituent.

- Molecular Weight : 211.18 g/mol.

- Key Differences :

Thermal and Chemical Stability

- The target compound’s ethylphenyl group provides moderate thermal stability compared to nitro-substituted analogs (e.g., ), which may decompose exothermically under high temperatures.

- Trifluoroethyl carbamates generally exhibit higher hydrolytic stability than non-fluorinated counterparts due to the -CF₃ group’s electron-withdrawing effects.

Agrochemical Potential

Medicinal Chemistry

- Proton Pump Inhibitors : Trifluoroethoxy pyridine-N-oxide intermediates () are key to synthesizing drugs like lansoprazole, highlighting the role of fluorinated carbamates in optimizing pharmacokinetics.

- Conformational Studies : VT-NMR analyses () reveal rotational barriers (~60–80 kJ/mol) for trifluoroethyl carbamates, influencing their binding to biological targets.

Biological Activity

2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound is characterized by a carbamate functional group, which is known for its diverse biological activities. The presence of the trifluoroethyl group enhances lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit protein kinase R (PKR) and the NLRP3 inflammasome. This inhibition leads to decreased phosphorylation of downstream signaling molecules and reduced production of pro-inflammatory cytokines such as IL-1β and IL-18.

- Cellular Effects : By modulating PKR activity, the compound influences various cellular processes including stress responses and inflammatory pathways. It alters gene expression profiles associated with these processes.

Biological Activity Data

Case Studies

Several studies have explored the biological activity of carbamate derivatives similar to this compound:

- Antifungal Screening : A study evaluated the antifungal properties of various carbamate derivatives against multiple plant pathogens. The results indicated that certain derivatives exhibited significant antifungal activity with inhibition rates exceeding 60% at concentrations of 50 μg/mL .

- In Vivo Studies : Animal models have demonstrated that lower doses of this compound effectively inhibit inflammatory responses without notable toxicity. However, higher doses may increase toxicity risks without enhancing therapeutic effects.

Temporal and Dosage Effects

The effectiveness of this compound varies over time and with dosage:

- Temporal Stability : Laboratory studies suggest that the compound remains stable under standard conditions, maintaining its biological activity over time.

- Dosage Thresholds : Research indicates a threshold dosage for optimal inhibitory effects on PKR and the NLRP3 inflammasome. Beyond this threshold, increased dosages do not significantly enhance efficacy but may elevate toxicity risks.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2,2,2-trifluoroethyl carbamate derivatives?

- Answer : Synthesis typically involves reacting 2,2,2-trifluoroethanol with an isocyanate or carbamoyl chloride derived from the target amine. For example, 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate is synthesized via reaction of 2,2,2-trifluoroethyl chloroformate with cyclopropylmethylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions . Yield optimization often requires low temperatures (0–5°C) and inert solvents like dichloromethane. Post-synthesis purification involves flash column chromatography or recrystallization .

Q. How does the trifluoroethyl group influence the compound's physicochemical properties?

- Answer : The trifluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. For instance, in 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate, the CF₃ group increases logP by ~1.5 units, improving membrane permeability and bioavailability . Fluorine’s electron-withdrawing effect also stabilizes the carbamate bond against hydrolysis under physiological pH .

Q. What analytical techniques are critical for characterizing this compound?

- Answer :

- Structural confirmation : ¹H/¹³C NMR (to identify ethylphenyl and trifluoroethyl groups), FT-IR (to confirm carbamate C=O and N-H stretches), and HRMS .

- Purity assessment : HPLC with UV detection (using C18 columns and acetonitrile/water gradients) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in trifluoroethyl carbamates?

- Answer :

- Variation of substituents : Compare analogs with different aryl/alkyl groups (e.g., 2-ethylphenyl vs. pyridinyl or morpholinylethyl) to assess impact on enzyme binding .

- Functional group replacement : Replace the carbamate with urea or amide groups to evaluate hydrolysis resistance and target affinity .

- Pharmacokinetic profiling : Measure logD, plasma stability, and CYP450 inhibition to prioritize candidates .

Q. What experimental approaches resolve contradictions in stability data for carbamate derivatives?

- Answer :

- Conditional stability assays : Test hydrolysis rates under varying pH (e.g., pH 2–10), temperatures (25–37°C), and enzymatic conditions (e.g., esterase-rich media) .

- Comparative studies : Benchmark against analogs like 2-fluoroethyl carbamates to isolate the trifluoroethyl group’s contribution to stability .

- Computational modeling : Use DFT calculations to predict carbamate bond cleavage pathways and correlate with experimental degradation rates .

Q. How can enzyme inhibition mechanisms be elucidated for trifluoroethyl carbamates in drug discovery?

- Answer :

- Kinetic studies : Measure inhibition constants (Ki) via fluorogenic substrate assays (e.g., acetylcholinesterase inhibition using acetylthiocholine) .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases or proteases) to map binding interactions and fluorine’s role in hydrophobic pockets .

- Mutagenesis : Engineer enzyme variants (e.g., replacing key residues in the active site) to validate binding hypotheses .

Methodological Considerations

Q. What strategies mitigate byproduct formation during carbamate synthesis?

- Answer :

- Controlled stoichiometry : Use a 10–20% excess of trifluoroethyl chloroformate to ensure complete amine conversion .

- In situ quenching : Add scavengers (e.g., molecular sieves) to sequester HCl byproducts and prevent carbamate decomposition .

- Flow chemistry : Implement continuous flow reactors for precise temperature and mixing control, reducing side reactions .

Q. How are computational tools applied to predict biological activity and toxicity?

- Answer :

- Docking simulations : Use AutoDock or Schrödinger to model interactions with targets like acetylcholinesterase or cytochrome P450 .

- ADMET prediction : Employ QSAR models (e.g., SwissADME) to estimate permeability, solubility, and hERG channel liability .

- Toxicity profiling : Screen for mutagenicity (Ames test predictions) and hepatotoxicity using platforms like ProTox-II .

Data Contradiction Analysis

Q. How to address conflicting reports on trifluoroethyl carbamates’ metabolic stability?

- Answer :

- Standardize assay conditions : Ensure consistent use of liver microsomes (human vs. rodent) and cofactor concentrations (NADPH levels) .

- Cross-validate findings : Compare in vitro (microsomal stability) and in vivo (plasma half-life) data to identify species-specific discrepancies .

- Isolate variables : Test the compound alongside a non-fluorinated carbamate control to isolate fluorine’s metabolic impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.